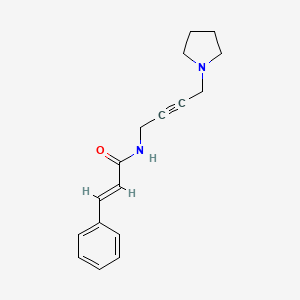
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide” is a complex organic compound that contains a pyrrolidine ring, a but-2-yne chain, and a cinnamamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . Cinnamamide is a type of aromatic compound that’s often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the but-2-yne chain, and the cinnamamide group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The but-2-yne chain is an unsaturated carbon chain with a triple bond, which could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially increase its solubility in water, while the but-2-yne chain could potentially increase its reactivity .Aplicaciones Científicas De Investigación
Antitubercular Properties
Research shows that certain cinnamamide derivatives, closely related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, exhibit significant antitubercular activity. A study by Patel and Telvekar (2014) found that these derivatives, synthesized through a molecular hybridization approach, showed promising activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
Synthesis and Catalytic Applications
Xiao et al. (2017) discussed the synthesis of 4-aryl-2-quinolinone derivatives using cinnamamide, which is structurally similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide. This process involves a Pd(II)-catalyzed cascade Heck/intramolecular C(sp2)–H amidation reaction (Xiao et al., 2017).
Anticancer Activity
A study by Ayati et al. (2018) on 4-amino-5-cinnamoylthiazoles, which are structurally related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, showed significant anticancer properties, particularly against human cancer cell lines like HepG2 (Ayati et al., 2018).
Anticonvulsant Activity
Research on cinnamamide derivatives, similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, has revealed their potential as anticonvulsants. Żesławska et al. (2017) explored this by studying the crystal structures of N-substituted cinnamamide derivatives, highlighting their promising anticonvulsant properties (Żesławska et al., 2017).
Agricultural Applications
Xiao et al. (2011) designed and synthesized novel cinnamamide derivatives, related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, which exhibited fungicidal and insecticidal activities, indicating potential agricultural applications (Xiao et al., 2011).
Application in Tobacco Flavoring
Research by Pei-pei (2013) on cinnamamide derivatives, structurally related to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, showed potential in enhancing aroma quality in tobacco products (Pei-pei, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-11H,6-7,12-15H2,(H,18,20)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRTSWQAVNZIA-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

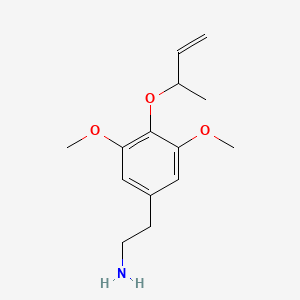
![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)
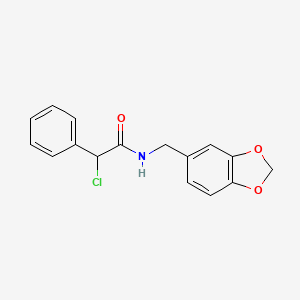
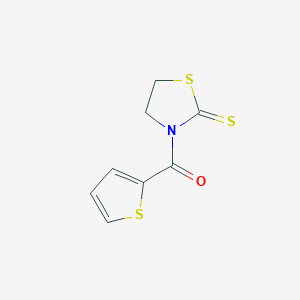
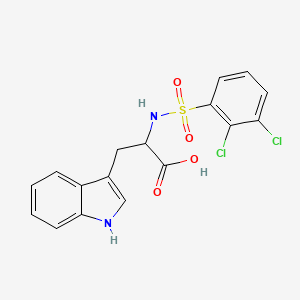
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)
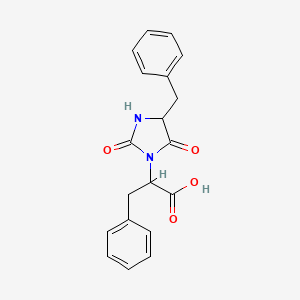
![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2354057.png)
![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)